2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride

Purity Procurement Quality Control

Fragment-based drug discovery demands rigid scaffolds with precisely oriented hydrogen-bonding vectors. Generic building blocks cannot replicate the spatial arrangement of sulfone and amine in this [4.5] spiro framework, compromising SAR reliability. 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride resolves this challenge: • Zero rotatable bonds - maximizes ligand efficiency in crystallographic fragment screening • Directional sulfone H-bond acceptor (TPSA ~46 Ų) distinct from 8-thia-2-aza regioisomer (CAS 2248344-54-7) • logP ~0.6 satisfies CNS drug-likeness criteria for neuroscience lead optimization Supplied at ≥98% purity with reliable global logistics.

Molecular Formula C8H16ClNO2S
Molecular Weight 225.74 g/mol
CAS No. 1588960-00-2
Cat. No. B1415804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride
CAS1588960-00-2
Molecular FormulaC8H16ClNO2S
Molecular Weight225.74 g/mol
Structural Identifiers
SMILESC1CNCCC12CCS(=O)(=O)C2.Cl
InChIInChI=1S/C8H15NO2S.ClH/c10-12(11)6-3-8(7-12)1-4-9-5-2-8;/h9H,1-7H2;1H
InChIKeyXDTPBQDJPNNBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

High-Purity Spirocyclic Sulfone Building Block


2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride (CAS 1588960-00-2) is a spirocyclic heterocyclic building block featuring a [4.5] spiro junction, a sulfone moiety, and a secondary amine within its rigid framework [1]. With a molecular weight of 225.74 g/mol and a computed logP of 0.5965, this compound occupies a moderately polar chemical space that is distinct from its non-dioxide and regioisomeric analogs [1]. It is commercially available at purities of ≥98% (Chemscene) or 98% (Leyan), making it suitable for fragment-based drug discovery and lead optimization programs .

Rigid [4.5] spiro scaffold with zero rotatable bonds
Sulfone moiety enhances polarity and H-bond acceptor count
High purity grade suitable for fragment-based screening

Why Generic Substitution Fails


Spirocyclic sulfones are not interchangeable scaffolds. Even closely related in-class compounds, such as regioisomers (e.g., 8-thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride) or analogs with smaller ring systems (e.g., 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride), exhibit quantifiable differences in key physicochemical properties that directly affect their utility in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration [1]. The specific positioning of the sulfone and amine within the [4.5] spiro framework determines the compound's hydrogen-bond acceptor count, three-dimensional orientation, and lipophilicity—all critical parameters that cannot be replicated by generic substitutes [1].

Regioisomer 8-thia-2-aza regioisomer shifts H-bond vector orientation, which may alter target recognition profile.
Non-dioxide analog Absence of sulfone oxygens reduces polarity and HBA count, likely increasing lipophilicity and shifting ADME parameters.
Smaller spiro analog [4.4] spiro system alters 3D vector presentation despite zero rotatable bonds, not a direct replacement in SAR exploration.

Quantitative Evidence for Scaffold Selection


Purity: ≥98% vs. 95% for Regioisomer

When procuring spirocyclic sulfone building blocks for demanding medicinal chemistry applications, the certified purity directly impacts the reliability of downstream biological assays. 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride is specified at ≥98% purity by Chemscene, providing a 3-percentage-point advantage over the 95% purity commonly specified for the regioisomeric comparator 8-thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride . This higher purity reduces the risk of confounding biological activity from trace impurities and minimizes the need for additional purification steps prior to use in fragment screens or as a synthetic intermediate .

Purity
Head-to-head
Target: ≥98%
Regioisomer: 95%
May support more reproducible SAR data in screening cascades.
Supplier specification; verify COA before critical assays.
Purity Procurement Quality Control

Lipophilicity (logP) vs. Non-Dioxide Analog

The sulfone moiety in 2-thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride imparts a quantifiably lower lipophilicity compared to its non-dioxide analog 2-thia-8-azaspiro[4.5]decane hydrochloride. The target compound has a computed logP of 0.5965, placing it within the favorable range for CNS drug-likeness (logP 0–3), whereas the non-dioxide analog is predicted to have a logP approximately 1–1.5 units higher due to the absence of the polar sulfone group . This difference is consistent with the well-established effect of sulfone functionalization on reducing logP, typically by 0.5–1.5 log units depending on the scaffold, as documented in medicinal chemistry literature [1].

Lipophilicity (logP)
Class-level
Target: 0.60 (computed)
Non-dioxide analog: est. ~2.0
Supports CNS drug-likeness assessment; lower logP may correlate with reduced phospholipidosis risk.
Computational estimate; validate experimentally.
Lipophilicity logP Drug-likeness

Rotatable Bond Count: Zero for Maximal Rigidity

The spirocyclic core of 2-thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride contains zero rotatable bonds, as confirmed by both PubChem and Chemscene computational data [1]. This complete conformational rigidity is a critical differentiator from non-spirocyclic piperidine-sulfone analogs, which typically possess 1–3 rotatable bonds due to linear connectivity. In fragment-based drug discovery (FBDD), zero rotatable bonds is an ideal attribute because it maximizes the entropic advantage upon target binding and enhances ligand efficiency [2]. By contrast, the smaller-ring analog 2-thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride, while also having zero rotatable bonds, differs in three-dimensional shape and vector presentation due to its smaller ring system [1].

Rotatable Bonds
Head-to-head
Target: 0
Non-spirocyclic: 1–3
[4.4] analog: 0 (different 3D)
Maximal rigidity may enhance ligand efficiency in fragment screens.
Computational; 3D vector geometry distinct from smaller spiro rings.
Rigidity Fragment-based drug discovery 3D complexity

Hydrogen-Bond Acceptor Count vs. Analogs

The target compound possesses 3 hydrogen-bond acceptor (HBA) sites, as computed by both PubChem (3 HBA) and Chemscene (H_Acceptors: 3) [1]. This is quantitatively distinct from the non-dioxide analog (2-thia-8-azaspiro[4.5]decane hydrochloride), which has only 1 HBA site—the nitrogen atom—since the sulfide group lacks the strong acceptor capacity of the sulfone. The 3 HBA count of the dioxide form, combined with 1 hydrogen-bond donor (HBD), yields an HBA/HBD ratio of 3:1, which is associated with favorable aqueous solubility and reduced off-target promiscuity in medicinal chemistry campaigns [2]. The regioisomeric 8-thia-2-azaspiro[4.5]decane 8,8-dioxide hydrochloride, by contrast, shares the same HBA count but differs in the spatial arrangement of these acceptor sites relative to the amine donor, leading to distinct molecular recognition profiles [1].

H-Bond Acceptors
Class-level
Target: 3 HBA
Non-dioxide: 1 HBA
Regioisomer: 3 (diff. orientation)
Polarity profile may influence target binding and off-target promiscuity.
Computed; verify spatial pharmacophore experimentally.
Hydrogen bond acceptors Polarity Physicochemical properties

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of 2-thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride is computed as 46.17 Ų by Chemscene and 54.6 Ų by PubChem, reflecting the contribution of the sulfone group to overall polarity [1]. This TPSA is substantially higher than that of the non-dioxide analog 2-thia-8-azaspiro[4.5]decane (predicted TPSA approximately 12–15 Ų, based on the removal of the two sulfone oxygen atoms). The TPSA value of 46–55 Ų falls below the widely accepted threshold of 60 Ų for good blood-brain barrier penetration, while the lower TPSA of the non-dioxide analog would place it further from this threshold in the opposite direction [2]. The discrepancy between Chemscene (46.17) and PubChem (54.6) TPSA values likely arises from different algorithms for the hydrochloride salt form versus the free base and should be considered during procurement decisions where consistency in computational descriptors is critical for cheminformatic analyses [1].

TPSA
Class-level
Target: 46–55 Ų
Non-dioxide: est. 12–15 Ų
Intermediate polarity window supports CNS/peripheral target research.
Algorithm-dependent; TPSA may differ by salt form treatment.
TPSA Membrane permeability Bioavailability

Optimal Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Design

With zero rotatable bonds, a computed logP of 0.5965, and a TPSA of 46–55 Ų, this compound is ideally suited as a fragment library member for FBDD campaigns targeting enzymes with moderately polar active sites [1]. Its complete rigidity maximizes ligand efficiency, while the sulfone moiety provides strong, directional hydrogen-bond acceptor interactions that are advantageous for crystallographic fragment screening [1].

CNS Drug Discovery with Balanced Polarity

The TPSA below 60 Ų and logP near 0.6 satisfy key physicochemical criteria for CNS drug candidates, including predicted blood-brain barrier permeability [1]. The sulfone group's polarity-enhancing effect relative to the non-dioxide analog reduces the risk of excessive lipophilicity-driven attrition, making this scaffold a strategic choice for neuroscience lead optimization [1].

Regioisomer-Specific SAR Exploration

The distinct spatial arrangement of the sulfone and amine in the 2-thia-8-aza configuration, compared to the 8-thia-2-aza regioisomer (CAS 2248344-54-7), enables systematic exploration of how hydrogen-bonding vector orientation influences target binding affinity [1]. This regioisomeric differentiation is critical for patent strategy and for identifying the optimal pharmacophore for a given biological target [1].

Gamma-Secretase Inhibitor Building Block

Spirocyclic sulfones have been validated as core scaffolds in gamma-secretase inhibitor programs, as exemplified by the spirocyclic sulfone series related to MRK-560 [1]. The 2-thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride core provides a rigid, three-dimensional sulfone framework that can be elaborated into potent inhibitors, leveraging the established SAR of this chemotype [1].

Application
Selection Property
Validation Focus
Fragment-based library design
Rigid spiro framework, moderate polarity, sulfone H-bond acceptor
Ligand efficiency and binding mode determination in crystallographic screens
Neuroscience lead optimization
Balanced lipophilicity and TPSA below typical CNS thresholds
Predicted blood-brain barrier permeability and metabolic stability
Regioisomer pharmacophore mapping
Unique H-bond vector orientation vs. 8-thia-2-aza isomer
Target binding affinity differentiation and SAR exploration
Gamma-secretase inhibitor research
Spirocyclic sulfone core with rigid 3D presentation
Scaffold elaboration for inhibitor design per patent literature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.